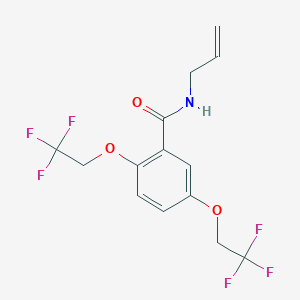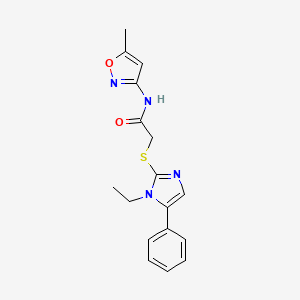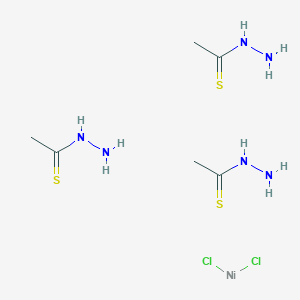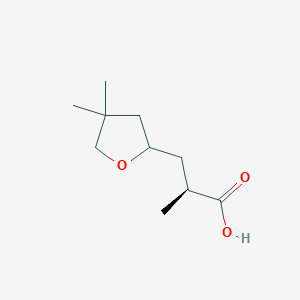
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrazole ring attached to an oxane (tetrahydropyran) ring, with a carboxylate ester group at the 3-position of the oxane ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule containing the pyrazole and oxane moieties. The reaction typically requires the use of a strong acid or base as a catalyst, along with appropriate solvents and reaction conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The purification of the final product may involve techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its effects on cellular processes and pathways.
Industrial Applications: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely, depending on the target and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, cis: This is the cis isomer of the compound, differing in the spatial arrangement of the substituents.
rac-methyl (2S,3S)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans: This is the enantiomer of the compound, with opposite stereochemistry at the 2 and 3 positions.
Uniqueness
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans is unique due to its specific stereochemistry and the presence of both the pyrazole and oxane moieties. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
2059909-54-3; 2307732-55-2 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.233 |
Nombre IUPAC |
methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1 |
Clave InChI |
KMBNOENZEHZKKU-BDAKNGLRSA-N |
SMILES |
COC(=O)C1CCCOC1C2=CNN=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)
![7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2965562.png)


![5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide](/img/structure/B2965567.png)

![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)
![2-(4-Chlorophenoxy)-2-methyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2965571.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2965572.png)
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)

![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)
![ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2965583.png)

